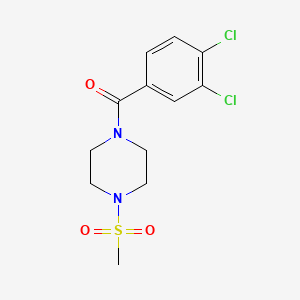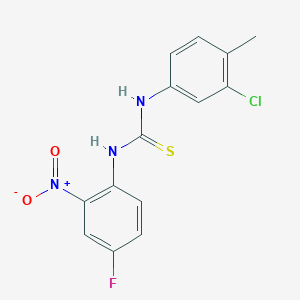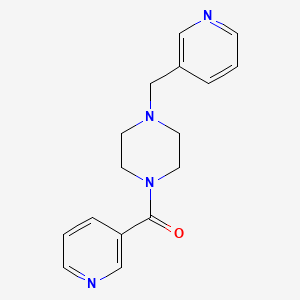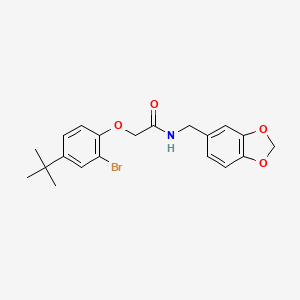
1-(3,4-dichlorobenzoyl)-4-(methylsulfonyl)piperazine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(3,4-Dichlorobenzoyl)-4-(methylsulfonyl)piperazine-like compounds typically involves nucleophilic substitution reactions. For instance, 1-benzhydryl-4-methanesulfonyl-piperazine was synthesized by reacting 1-benzhydryl-piperazine with methyl sulfonyl chloride, showcasing a method that could be adapted for our target molecule (Naveen et al., 2007). This technique underscores the importance of selecting appropriate reactants and conditions for successful synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3,4-Dichlorobenzoyl)-4-(methylsulfonyl)piperazine is characterized by specific conformations and bond angles. For example, 1-benzhydryl-4-methanesulfonyl-piperazine exhibits a chair conformation of the piperazine ring, with a distorted tetrahedral geometry around the sulfur atom, providing insights into the structural aspects of our target compound (Naveen et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of piperazine derivatives is influenced by their functional groups. For instance, 1,4-disulfopiperazine-1,4-diium chloride acts as an efficient ionic catalyst in the synthesis of phthalazine derivatives, demonstrating the potential reactivity of similar compounds in facilitating chemical reactions (Shirini et al., 2017).
Physical Properties Analysis
The physical properties of 1-(3,4-Dichlorobenzoyl)-4-(methylsulfonyl)piperazine, such as solubility and crystallinity, can be inferred from related compounds. For example, the synthesis and structural characterization of 1-benzhydryl-4-methanesulfonyl-piperazine reveal crucial data on crystalline properties and solubility in various solvents, which are essential for understanding the physical behavior of our target molecule (Naveen et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of 1-(3,4-Dichlorobenzoyl)-4-(methylsulfonyl)piperazine can be analyzed through its functional groups and molecular structure. Research on similar compounds, such as the use of piperazine derivatives in synthesizing hyperbranched polymers, provides insights into the chemical behavior and potential applications of our compound of interest (Yan & Gao, 2000).
Propriétés
IUPAC Name |
(3,4-dichlorophenyl)-(4-methylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3S/c1-20(18,19)16-6-4-15(5-7-16)12(17)9-2-3-10(13)11(14)8-9/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVQPAACLJGIDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dichlorophenyl)[4-(methylsulfonyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-methylpiperazine](/img/structure/B4541881.png)
![2-[(4-methoxyphenoxy)methyl]-8,9-dimethyl-7-(3-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4541886.png)


![ethyl 5-acetyl-4-methyl-2-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B4541905.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-[4-(4-fluorophenyl)-1-piperazinyl]propanamide](/img/structure/B4541907.png)

![2-{3-[8,9-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4541928.png)
![1-(3-chlorophenyl)-4-[(4-fluorophenoxy)acetyl]piperazine](/img/structure/B4541930.png)
![2-{3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4541931.png)

![N~1~,N~1~-dibenzyl-N~3~-[(2-nitrophenyl)sulfonyl]-beta-alaninamide](/img/structure/B4541950.png)
![N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4541975.png)
